tert-butyl N-butyl-N-(piperidin-4-yl)carbamate
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Overview
Description
tert-butyl N-butyl-N-(piperidin-4-yl)carbamate: is a chemical compound with the molecular formula C14H28N2O2. It is a derivative of piperidine and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-butyl-N-(piperidin-4-yl)carbamate typically involves the reaction of piperidine with tert-butyl chloroformate and butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidin-4-ylcarbamate.
Step 2: The intermediate product is then reacted with butylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-butyl-N-(piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-butyl-N-(piperidin-4-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of drugs targeting various biological pathways.
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-butyl-N-(piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The piperidine ring and carbamate group play a crucial role in binding to the active sites of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
- tert-butyl N-methyl-N-(piperidin-4-yl)carbamate
- tert-butyl N-ethyl-N-(piperidin-4-yl)carbamate
- tert-butyl N-propyl-N-(piperidin-4-yl)carbamate
Uniqueness: tert-butyl N-butyl-N-(piperidin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The butyl group enhances its lipophilicity, making it suitable for applications requiring increased membrane permeability.
Properties
IUPAC Name |
tert-butyl N-butyl-N-piperidin-4-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-5-6-11-16(12-7-9-15-10-8-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZRPYGJFXXPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCNCC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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